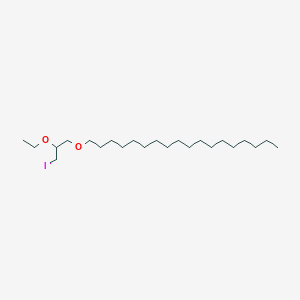![molecular formula C13H8N2O2 B14375659 6-Nitrosobenzo[h]quinolin-5(1H)-one CAS No. 88346-11-6](/img/structure/B14375659.png)
6-Nitrosobenzo[h]quinolin-5(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitrosobenzo[h]quinolin-5(1H)-one is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a nitroso group (-NO) attached to the benzene ring fused with a quinoline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrosobenzo[h]quinolin-5(1H)-one typically involves the nitration of benzo[h]quinolin-5(1H)-one. One common method includes the reaction of benzo[h]quinolin-5(1H)-one with nitrous acid (HNO2) under acidic conditions. The reaction proceeds through the formation of a diazonium intermediate, which subsequently undergoes nitrosation to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale nitration reactions using controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Nitrosobenzo[h]quinolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and acidic conditions.
Major Products Formed:
Oxidation: Nitrobenzo[h]quinolin-5(1H)-one
Reduction: Aminobenzo[h]quinolin-5(1H)-one
Substitution: Various substituted benzo[h]quinolin-5(1H)-one derivatives
Aplicaciones Científicas De Investigación
6-Nitrosobenzo[h]quinolin-5(1H)-one has found applications in several scientific research areas:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 6-Nitrosobenzo[h]quinolin-5(1H)-one involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, affecting cellular pathways and potentially leading to cell death. The compound’s ability to undergo electrophilic substitution also allows it to interact with nucleophilic sites in biological molecules, further influencing its biological activity.
Comparación Con Compuestos Similares
Quinoline: A parent compound with a similar structure but lacking the nitroso group.
Nitroquinoline: A derivative with a nitro group instead of a nitroso group.
Aminobenzo[h]quinolin-5(1H)-one: A reduced form of 6-Nitrosobenzo[h]quinolin-5(1H)-one.
Uniqueness: this compound is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other quinoline derivatives and makes it a valuable compound for various research applications.
Propiedades
Número CAS |
88346-11-6 |
|---|---|
Fórmula molecular |
C13H8N2O2 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
6-nitrosobenzo[h]quinolin-5-ol |
InChI |
InChI=1S/C13H8N2O2/c16-13-10-6-3-7-14-11(10)8-4-1-2-5-9(8)12(13)15-17/h1-7,16H |
Clave InChI |
UNWICTUJACWPNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=C2N=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


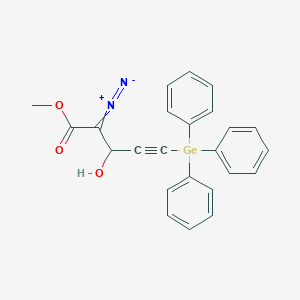
![2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran](/img/structure/B14375584.png)

![3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14375604.png)
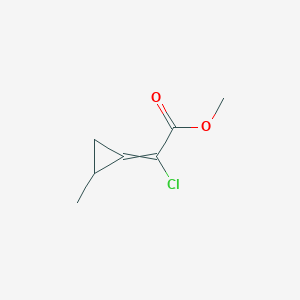
![Bicyclo[5.2.1]deca-1,6-diene](/img/structure/B14375607.png)
![4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14375615.png)
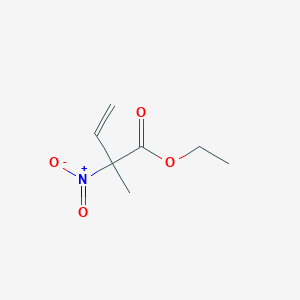
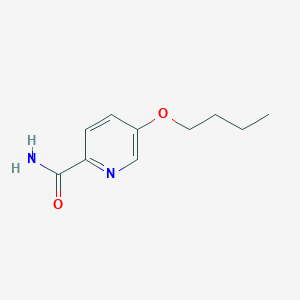
![1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene](/img/structure/B14375631.png)

